2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate
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Overview
Description
2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate is an organic compound that features both hydroxyl and imino functional groups. Compounds with such functional groups are often of interest in various fields of chemistry due to their potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate typically involves the reaction of an appropriate aldehyde or ketone with an amino alcohol under specific conditions. Common reagents might include catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure conditions, or specialized catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The imino group can be reduced to form an amine.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Aldehydes, ketones.
Reduction Products: Amines.
Substitution Products: Ethers, esters.
Scientific Research Applications
2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate may find applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a building block for more complex molecules.
Medicine: Possible applications in drug development or as a pharmaceutical intermediate.
Industry: Use in the production of polymers, resins, or other industrial chemicals.
Mechanism of Action
The mechanism of action for 2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate would depend on its specific application. Generally, the compound may interact with molecular targets through its hydroxyl and imino groups, participating in hydrogen bonding, nucleophilic attacks, or other chemical interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]butanoate
- 2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]pentanoate
Uniqueness
2-Hydroxyethyl (2E)-2-[(2-hydroxyethyl)imino]propanoate may exhibit unique reactivity or stability compared to its analogs due to the specific arrangement of its functional groups. This can influence its suitability for particular applications or reactions.
Properties
CAS No. |
918477-29-9 |
---|---|
Molecular Formula |
C7H13NO4 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
2-hydroxyethyl 2-(2-hydroxyethylimino)propanoate |
InChI |
InChI=1S/C7H13NO4/c1-6(8-2-3-9)7(11)12-5-4-10/h9-10H,2-5H2,1H3 |
InChI Key |
LEVSDKSCWRADET-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCO)C(=O)OCCO |
Origin of Product |
United States |
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